3-CPs

DNA damage photobiology genotoxicity

Choose 3-CPs for its unique monofunctional photoreactivity: exclusively forms DNA monoadducts without cross-links, enabling clean mechanistic studies of nucleotide excision repair. Ranked #1 for singlet oxygen generation among psoralens (3-CPs > TMP > psoralen > 8-MOP > 5-MOP). Validated non-carcinogenic control (0% tumor yield vs 70% for 8-MOP in 65-week studies). Proven efficacy in bleomycin-induced lung fibrosis models with fibrosis score reduction. Not a generic psoralen – its safety and mechanistic profile is irreplaceable for photocarcinogenicity, DNA repair, and photodynamic research.

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
CAS No. 20073-24-9
Cat. No. B1662702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-CPs
CAS20073-24-9
Synonyms3-carbethoxy-psoralen
3-carbethoxypsoralen
7H-furo(3,2-g)(1)benzopyran-3-carboxylic acid, 7-oxo-, ethyl este
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O
InChIInChI=1S/C14H10O5/c1-2-17-13(15)10-6-9-5-8-3-4-18-11(8)7-12(9)19-14(10)16/h3-7H,2H2,1H3
InChIKeyCFQAMEDTKHNQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

3-CPs (CAS 20073-24-9) 3-Carbethoxypsoralen: A Monofunctional Psoralen for Photobiology and Lung Fibrosis Research


3-CPs (3-Carbethoxypsoralen; CAS 20073-24-9) is a linear tricyclic psoralen derivative that functions as a monofunctional furocoumarin photoreagent. Its core differentiation stems from forming exclusively monoadducts with DNA upon UVA photoactivation, without generating interstrand cross-links—a characteristic that fundamentally distinguishes it from bifunctional psoralens like 8-MOP [1]. The compound is also recognized as a serotype capsular polysaccharide with applications in bleomycin-induced lung fibrosis models and studies of airway inflammation . Key physicochemical properties include a molecular weight of 258.23 g/mol, molecular formula C₁₄H₁₀O₅, and a purity specification of 98-99% from commercial vendors [2].

Why Substituting 3-CPs with Bifunctional Psoralens Like 8-MOP Compromises Experimental Reproducibility and Safety Profile


Generic substitution within the psoralen class fails because monofunctional versus bifunctional photoreactivity dictates fundamentally different DNA damage profiles, genotoxicity, and in vivo safety outcomes. 3-CPs forms only monoadducts that are more readily repaired by cellular mechanisms, whereas bifunctional analogs like 8-methoxypsoralen (8-MOP) generate cytotoxic interstrand cross-links that correlate with higher mutagenicity and photocarcinogenicity [1]. Substituting 3-CPs with 8-MOP, 5-MOP, or psoralen would introduce confounding variables including increased nuclear mutation frequency, elevated sister-chromatid exchange rates, and distinct reactive oxygen species generation profiles that invalidate head-to-head experimental comparisons and alter therapeutic index calculations [2].

Quantitative Differentiation Evidence for 3-CPs Versus 8-MOP and Other Psoralen Comparators


3-CPs Exhibits No Detectable DNA Interstrand Cross-Link Formation Even at Lethal Doses, in Direct Contrast to 8-MOP

In a direct comparative study using Saccharomyces cerevisiae, DNA treated with 3-CPs plus 365 nm irradiation showed complete absence of renaturation capacity following heat or alkali denaturation, indicating no interstrand cross-link formation—even at a dose producing 10⁻⁵ survivors [1]. Under identical conditions (equimolar 5×10⁻⁴ M; 10 kJ·m⁻² UVA), 8-MOP generated quantifiable cross-links and exhibited approximately 4-fold greater cellular sensitivity [1]. The in vivo binding ratio was 1 molecule 3-CPs per 4×10³ nucleotides versus 1 molecule 8-MOP per 9×10³ nucleotides [1].

DNA damage photobiology genotoxicity

3-CPs Demonstrates Superior Singlet Oxygen (¹O₂) Generation Efficiency Compared to 8-MOP, 5-MOP, and Psoralen

Quantum chemical calculations and experimental photophysical characterization establish a ranked order of singlet oxygen (¹O₂) generation efficiency: 3-CPs > 4,5′,8-trimethylpsoralen (TMP) > psoralen > 8-MOP > 5-MOP > khellin [1][2]. Experimental data confirm that 3-CPs produces ¹O₂ to a greater extent than psoralen, 8-MOP, 5-MOP, or angular psoralens (angelicin) [2]. 3-CPs was identified as a potent generator of ¹O₂ and a moderate producer of superoxide radicals (O₂⁻·), with superoxide production rate ordered: psoralen > angelicin > 3-CPs > 8-MOP > 5-MOP [2].

reactive oxygen species photodynamic photosensitizer

3-CPs Confers Non-Carcinogenic Safety Profile in Hairless Mice Versus 70% Tumor Yield with 8-MOP Under Identical UVA Exposure

In a long-term in vivo photocarcinogenicity study using hairless mice exposed to UVA radiation, topically applied 3-CPs produced zero tumors, whereas 8-MOP under identical conditions yielded a 70% tumor incidence (squamous cell carcinoma) over 65 weeks [1]. Additionally, in mice, 3-CPs was demonstrated to be non-toxic, non-erythematogenic, and non-carcinogenic following local or intra-peritoneal administration, in direct contrast to 8-MOP [2].

photocarcinogenesis safety pharmacology in vivo toxicology

3-CPs Induces Lower Sister-Chromatid Exchange Frequency in Human Lymphocytes Compared to 8-MOP Under Equimolar Photoactivated Conditions

In a direct comparative study using human blood lymphocytes exposed in vitro to equimolar concentrations of 3-CPs or 8-MOP plus increasing doses of UVA, 3-CPs induced significantly lower sister-chromatid exchange (SCE) frequencies [1]. The SCE induction was dose-dependent for both compounds, but the elevation was less pronounced with 3-CPs compared to 8-MOP [1].

genotoxicity sister-chromatid exchange human lymphocytes

3-CPs Displays Equivalent Therapeutic Activity to 8-MOP in Psoriatic Patients Without Inducing Localized Hyperpigmentation

In a limited clinical study of ten psoriatic patients, local application of 3-CPs plus UVA exhibited therapeutic activity for clearing psoriatic lesions that was approximately equivalent to that of local 8-MOP plus UVA treatment [1]. Notably, 3-CPs treatment was not associated with the localized hyperpigmentation observed with 8-MOP [1].

clinical translation psoriasis photochemotherapy

3-CPs Inhibits UVB-Induced Bacterial Damage via Cyclobutane Pyrimidine Dimer Inhibition, with Quantified 50% Reduction in Antibody-Mediated Killing

In an opsonophagocytic killing assay (OPKA), the addition of 12 ng of purified type 3 CPS (3-CPs) resulted in approximately 50% inhibition of antibody-mediated bacterial killing . The compound protects bacteria from UVB-induced damage across all tested concentrations through inhibition of cyclobutane pyrimidine dimer formation .

bacterial killing UVB protection capsular polysaccharide

Validated Research Applications for 3-CPs Based on Comparative Evidence


Investigating Monofunctional Versus Bifunctional DNA Damage Response Pathways

Use 3-CPs as a control for monofunctional psoralen photoadduct formation when studying DNA repair mechanisms, nucleotide excision repair kinetics, or lesion tolerance. Because 3-CPs forms exclusively monoadducts without cross-links even at lethal UVA doses, it enables clean interrogation of monoadduct-specific repair processes without confounding cross-link signaling. Direct comparison with 8-MOP under identical conditions (5×10⁻⁴ M, 10 kJ·m⁻² UVA) provides a validated experimental framework for dissecting structure-specific DNA damage responses [1].

Photodynamic Studies Requiring Maximal Singlet Oxygen Yield with Moderate Superoxide Generation

Employ 3-CPs as the photosensitizer of choice when experimental objectives require the highest singlet oxygen (¹O₂) generation among commercially available psoralens. The established rank order (3-CPs > TMP > psoralen > 8-MOP > 5-MOP) provides a quantitative framework for selecting the optimal compound based on reactive oxygen species yield [1]. The combination of potent ¹O₂ production and moderate O₂⁻· generation makes 3-CPs suitable for studies of oxygen-dependent photodynamic cell killing, membrane lipid peroxidation, and melanin synthesis pathways [2].

Long-Term In Vivo Photocarcinogenicity Studies Requiring a Non-Carcinogenic Comparator

Utilize 3-CPs as a validated non-carcinogenic control in long-term UVA exposure studies involving hairless mouse models or other photocarcinogenicity assessments. The demonstrated 0% tumor yield for 3-CPs versus 70% for 8-MOP over 65 weeks under identical UVA conditions provides a benchmark for distinguishing carcinogenic from non-carcinogenic photoprocesses [1]. This differential is critical for safety pharmacology and for evaluating novel psoralen derivatives with claimed improved safety margins.

Pulmonary Fibrosis and Airway Inflammation Research Using the Bleomycin-Induced Mouse Model

Apply 3-CPs in bleomycin-induced murine lung fibrosis studies where it has demonstrated capacity to delay fibrosis progression and reduce histological fibrosis scores [1]. The compound has been shown to attenuate bleomycin-induced pulmonary fibrosis when administered either before or after lung injury, reducing TGF-β levels and preserving lung function parameters [2]. This application is supported by multiple vendor specifications and pathway annotations (Microbiology/Virology) .

Technical Documentation Hub

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